![molecular formula C18H23N7O5 B11764948 5-[(Z)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]benzene-1,2,3-triol](/img/structure/B11764948.png)
5-[(Z)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]benzene-1,2,3-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(Z)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]benzene-1,2,3-triol is a complex organic compound that features a triazine ring substituted with morpholine groups and a hydrazinylidene linkage to a benzene triol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]benzene-1,2,3-triol typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with morpholine under controlled conditions to introduce the morpholine groups.
Hydrazinylidene Linkage Formation: The hydrazinylidene linkage is formed by reacting the triazine derivative with hydrazine hydrate.
Coupling with Benzene Triol: The final step involves coupling the hydrazinylidene-triazine intermediate with benzene-1,2,3-triol under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-[(Z)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]benzene-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The phenolic groups in the benzene triol moiety can be oxidized to quinones under oxidative conditions.
Reduction: The hydrazinylidene linkage can be reduced to hydrazine derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, particularly at the positions occupied by morpholine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the triazine ring.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
科学研究应用
5-[(Z)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]benzene-1,2,3-triol has several scientific research applications:
Medicinal Chemistry: It has potential as an inhibitor of enzymes such as phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are involved in cancer cell proliferation.
Materials Science: The compound can be used in the development of advanced materials due to its unique structural properties.
Biological Research: It can be used as a probe to study various biological pathways and interactions.
作用机制
The mechanism of action of 5-[(Z)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]benzene-1,2,3-triol involves its interaction with specific molecular targets:
相似化合物的比较
Similar Compounds
1,3,5-Triazine Derivatives: Compounds such as 2,4-bismorpholino-6-benzylamino-1,3,5-triazine share a similar triazine core but differ in their substituents.
Hydrazinylidene Compounds: Compounds with hydrazinylidene linkages, such as (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine, are structurally related but lack the benzene triol moiety.
Uniqueness
The uniqueness of 5-[(Z)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]benzene-1,2,3-triol lies in its combination of a triazine core, hydrazinylidene linkage, and benzene triol moiety, which confer distinct chemical and biological properties .
属性
分子式 |
C18H23N7O5 |
|---|---|
分子量 |
417.4 g/mol |
IUPAC 名称 |
5-[(Z)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]benzene-1,2,3-triol |
InChI |
InChI=1S/C18H23N7O5/c26-13-9-12(10-14(27)15(13)28)11-19-23-16-20-17(24-1-5-29-6-2-24)22-18(21-16)25-3-7-30-8-4-25/h9-11,26-28H,1-8H2,(H,20,21,22,23)/b19-11- |
InChI 键 |
QSEDECCPFXYWAN-ODLFYWEKSA-N |
手性 SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C\C3=CC(=C(C(=C3)O)O)O)N4CCOCC4 |
规范 SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=C(C(=C3)O)O)O)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


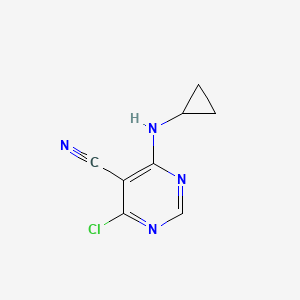
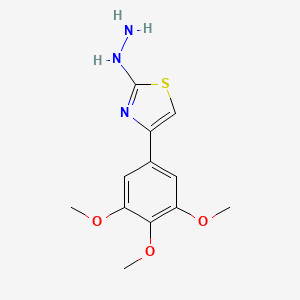

![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine](/img/structure/B11764877.png)
![2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B11764878.png)

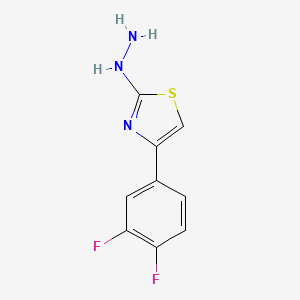
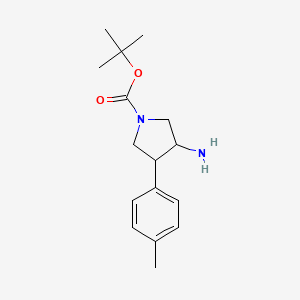
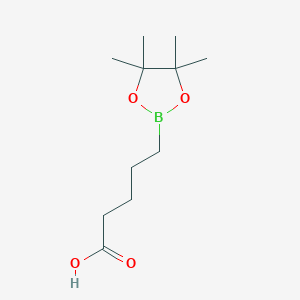
![5-(1H-Benzo[d]imidazol-2-yl)pyridine-2-thiol](/img/structure/B11764907.png)
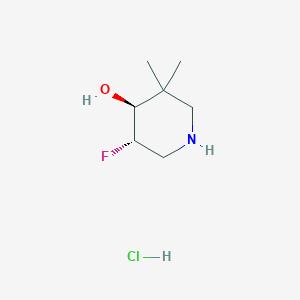
![7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol](/img/structure/B11764918.png)

![5-Hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B11764926.png)
